molecular formula C45H52N4O18 B1233696 Bis(beta-glucosyluronic acid)bilirubin

Bis(beta-glucosyluronic acid)bilirubin

Cat. No. B1233696
M. Wt: 936.9 g/mol
InChI Key: SCJLWMXOOYZBTH-SDXZDYKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(beta-glucosyluronic acid)bilirubin is a (glucosyluronic acid)bilirubin. It has a role as a mouse metabolite. It is a conjugate acid of a bis(beta-glucosyluronate)bilirubin.

Scientific Research Applications

1. Biosensing and Diagnostic Applications

Bis(beta-glucosyluronic acid)bilirubin, a key biomarker for jaundice, is crucial in developing diagnostic tools. Researchers have designed novel fluorescent platforms for bilirubin determination using both colorimetric and fluorimetric techniques. This approach has been applied to detect bilirubin in human blood and urine samples, showcasing its potential as a simple clinical diagnostic tool for jaundice (Ellairaja, Shenbagavalli, Ponmariappan, & Vasantha, 2017).

2. Understanding Bilirubin Metabolism

Studies on bilirubin conjugates isolated from human hepatic bile reveal insights into its metabolism. Contrary to previous beliefs, major bilirubin conjugates are excreted not as glucuronides but as acyl glycosides, shedding light on bilirubin's biochemical pathway and its role in various physiological processes (Kuenzle, 1970).

3. Hepatocyte Canalicular Transport

Bilirubin and its conjugates, including this compound, are secreted from the liver into bile. Research demonstrates that ATP-dependent transport of bilirubin glucuronides is mediated by the multidrug resistance protein MRP1 and its hepatocyte canalicular isoform MRP2, crucial for understanding hepatic excretion mechanisms (Jedlitschky, Leier, Buchholz, Hummel-Eisenbeiss, Burchell, & Keppler, 1997).

4. Antioxidant Properties and Health Implications

Bilirubin, including its conjugates, has been studied for its antioxidant properties. A study investigating the relationship between bisphenol A, phthalates, and serum bilirubin levels in a Korean population highlighted the potential of bilirubin as a biomarker for oxidative stress. This research contributes to understanding the mechanisms of endocrine disruptors and their effects on the body, linking to bilirubin's protective role (Choi, Lee, Jeon, Jung, & Jee, 2019).

properties

Molecular Formula

C45H52N4O18

Molecular Weight

936.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[2-[[3-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxopropyl]-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C45H52N4O18/c1-7-20-19(6)40(58)49-27(20)14-25-18(5)23(10-12-31(51)65-45-37(57)33(53)35(55)39(67-45)43(62)63)29(47-25)15-28-22(17(4)24(46-28)13-26-16(3)21(8-2)41(59)48-26)9-11-30(50)64-44-36(56)32(52)34(54)38(66-44)42(60)61/h7-8,13-14,32-39,44-47,52-57H,1-2,9-12,15H2,3-6H3,(H,48,59)(H,49,58)(H,60,61)(H,62,63)/b26-13+,27-14+/t32-,33-,34-,35-,36+,37+,38-,39-,44+,45+/m0/s1

InChI Key

SCJLWMXOOYZBTH-SDXZDYKGSA-N

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)/C=C/4\C(=C(C(=O)N4)C)C=C)C)CCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)/C=C/6\C(=C(C(=O)N6)C=C)C

SMILES

CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C

synonyms

bilirubin diglucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(beta-glucosyluronic acid)bilirubin
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Reactant of Route 6
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